(4-Phenylphenyl)methanethiol
Description
(4-Phenylphenyl)methanethiol, also known as biphenyl-4-ylmethanethiol, is a sulfur-containing aromatic compound with the molecular formula $ \text{C}{13}\text{H}{12}\text{S} $. Structurally, it consists of a methanethiol group (-SH) attached to a biphenyl moiety, where the thiol group is positioned para to the second phenyl ring. This compound is characterized by its aromatic bulk and sulfur reactivity, which influence its physicochemical properties, such as reduced volatility compared to smaller thiols like methanethiol (CH$_3$SH) .
Properties
CAS No. |
6258-69-1 |
|---|---|
Molecular Formula |
C13H12S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
(4-phenylphenyl)methanethiol |
InChI |
InChI=1S/C13H12S/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI Key |
PFMNHBLMRAOCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between (4-Phenylphenyl)methanethiol and structurally related thiols:
Key Findings:
Volatility and Reactivity: Methanethiol is highly volatile and reactive due to its small size, making it suitable as an odorant . In contrast, this compound’s aromatic bulk drastically reduces volatility, favoring applications in non-gaseous phases (e.g., solid-phase synthesis) . The electron-withdrawing fluorine in (2-Fluorophenyl)methanethiol may enhance thiol acidity, increasing reactivity in nucleophilic reactions compared to the biphenyl analog .
Biological Interactions :
- Methanethiol inhibits microbial growth (e.g., Methylacidiphilum fumariolicum SolV) at concentrations >3 µM, likely due to toxic byproducts like H$2$S and H$2$O$_2$ . Bulkier derivatives like this compound may exhibit reduced cellular uptake, altering toxicity profiles.
Synthetic Utility :
- Methanethiol is a precursor for methionine and dimethyl sulfide (DMS) in bacterial systems . Aromatic thiols like this compound are instead used in cross-coupling reactions or as ligands in catalysis due to their stability and tunable electronic properties .
Environmental Impact :
- Methanethiol contributes to sulfur cycling in marine and terrestrial ecosystems . The biphenyl derivative, being less volatile and more hydrophobic, may persist in soils or sediments, posing distinct environmental risks.
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